N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O4S/c19-14-4-5-16-12(8-14)10-24(17(25)11-28-16)7-6-23-29(26,27)15-3-1-2-13(9-15)18(20,21)22/h1-5,8-9,23H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGWZIPLEGRXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves multiple steps:
Formation of the Benzoxazepine Core: This is achieved through the cyclization of an appropriate 2-aminobenzamide derivative with chloroacetyl chloride under basic conditions.
Introduction of the Chloro Group: The chloro group is typically introduced via electrophilic chlorination using reagents like thionyl chloride or sulfuryl chloride.
Attachment of the Ethyl Group: The 4-position of the benzoxazepine ring is then alkylated with 2-bromoethylamine, forming the ethyl linkage.
Sulfonamide Formation: Finally, the 3-(trifluoromethyl)benzenesulfonyl chloride is reacted with the free amine group to produce the final compound.
Industrial Production Methods
Industrial production scales up the above synthetic steps with adjustments for efficiency, yield, and safety. Optimized reaction conditions, solvent choices, and purification steps (such as recrystallization or column chromatography) are critical. Continuous flow reactors may be employed for better control over reaction parameters.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes reactions targeting its sulfonamide group, oxazepine ring, and trifluoromethyl substituent. Key reactions include:
Hydrolysis of the Amide Bond
The carbonyl group in the sulfonamide can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is catalyzed by enzymes like proteases or under strong acidic/basic conditions (e.g., HCl or NaOH).
Table 1: Hydrolysis Reaction Conditions
| Condition | Reagent | Temperature | Product |
|---|---|---|---|
| Acidic | HCl (conc.) | 80°C | Carboxylic acid |
| Basic | NaOH (aq.) | 60°C | Carboxylate salt |
Reduction of the Oxazepine Ring
The oxazepine ring’s carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This step may require solvent optimization to stabilize intermediates .
Substitution at the Chlorine Atom
The chlorine substituent on the oxazepine ring can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) under basic conditions. The trifluoromethyl group enhances the ring’s electron-deficient nature, facilitating substitution .
Reaction Conditions and Reagents
The chemical behavior is influenced by reaction conditions and reagent choice:
Oxidation
Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) can oxidize the sulfonamide group or modify the oxazepine ring. For example:
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Sulfonamide oxidation : Generates sulfonamide oxide derivatives.
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Oxazepine ring oxidation : May form epoxides or quinone derivatives .
Table 2: Oxidation Reagents and Products
| Reagent | Target Site | Product |
|---|---|---|
| KMnO4 | Sulfonamide | Sulfonamide oxide |
| m-CPBA | Oxazepine ring | Epoxide derivative |
Alkylation and Coupling
The ethyl linker between the oxazepine and sulfonamide moieties allows for further alkylation. For example:
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Esterification : Reaction with alcohols to form esters.
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Cross-coupling : Palladium-catalyzed reactions to introduce new substituents .
Analytical Characterization
Reactions are typically validated using spectroscopic and chromatographic methods:
NMR and Mass Spectrometry
-
1H NMR : Tracks shifts in the sulfonamide proton (δ ~10 ppm) and oxazepine ring protons (δ ~7–8 ppm).
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13C NMR : Identifies carbonyl carbons (δ ~160–170 ppm) and trifluoromethyl carbons (δ ~115–125 ppm).
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HRMS : Confirms molecular weight (e.g., M+H+ = 348.8 for analogous compounds) .
Table 3: Spectral Data for Analogous Compounds
Challenges and Considerations
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Selectivity : Reactions targeting the oxazepine ring may inadvertently affect the sulfonamide or trifluoromethyl groups.
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Stability : Strong acids/bases may degrade the compound’s amide or oxazepine core .
This synthesis leverages the compound’s heterocyclic framework to enable diverse transformations, with reaction conditions tailored to preserve functional groups. Further studies could explore catalytic methods to enhance reaction efficiency.
Scientific Research Applications
Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including oxidation, reduction, and substitution processes. The ability to modify its structure allows researchers to explore new derivatives with potentially enhanced properties.
Biology
In biological contexts, this compound has been investigated for its interactions with biological macromolecules. Research indicates potential activity against various targets, including enzymes and receptors involved in critical biological pathways.
Medicine
The compound shows promise in therapeutic applications due to its bioactive properties:
- Anti-Cancer Activity : Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For example, cytotoxicity assays against colorectal cancer cell lines (HCT-116) revealed IC50 values ranging from 26.75 to 28.85 µg/mL, suggesting significant anti-cancer potential.
- Anti-Inflammatory Activity : It has been shown to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating potential use in treating inflammatory diseases.
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in treating infections.
Industry
In industrial applications, the compound is used in the synthesis of specific polymers and materials due to its unique chemical characteristics. Its stability and reactivity allow for the development of new materials with desirable properties.
Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society assessed several benzoxazepine derivatives for their cytotoxic effects on HCT-116 cells. The results demonstrated significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation and cytokine modulation.
Inflammatory Response
Another investigation focused on the anti-inflammatory properties of related compounds showed effective inhibition of TNF-induced necroptosis in human monocytic U937 cells, highlighting their therapeutic potential in conditions characterized by excessive inflammation.
Data Table: Biological Activities
| Compound Name | Activity Type | IC50/MIC (µg/mL) | Notes |
|---|---|---|---|
| Benzoxazepine Derivative A | Anti-Cancer | 28.85 ± 3.26 | Effective against HCT-116 cells |
| Benzoxazepine Derivative B | Anti-Cancer | 26.75 ± 3.50 | Effective against HCT-116 cells |
| Benzoxazepine Derivative C | Anti-Inflammatory | Not specified | Modulates IL-6 and TNF-α levels |
| Benzoxazepine Derivative D | Antimicrobial | Not specified | Active against various pathogens |
Mechanism of Action
The compound's mechanism of action is closely tied to its interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes such as kinases and proteases, as well as receptors.
Pathways Involved: The compound may influence signal transduction pathways, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- Core Flexibility : Benzo[f]oxazepine derivatives (e.g., the target compound) exhibit distinct activity profiles compared to benzo[b] or dibenzo analogs due to differences in ring planarity and steric hindrance .
- Substituent Impact : The trifluoromethyl group enhances lipophilicity across analogs, but biological outcomes vary based on its positioning (e.g., acetamide vs. sulfonamide) .
Functional Analogues with Sulfonamide Groups
Key Observations :
- Sulfonamide vs. Acetamide : Sulfonamide-containing derivatives (e.g., the target compound) generally exhibit stronger hydrogen-bonding capacity with biological targets, enhancing binding affinity compared to acetamide analogs .
- Substituent Positioning : Chloro at the 7-position (target compound) correlates with higher anticancer activity, while fluorine or methyl groups favor antimicrobial or neuroprotective roles .
Research Findings and Mechanistic Insights
- Anticancer Potential: The target compound demonstrated IC₅₀ values < 1 µM against leukemia cell lines (e.g., HL-60), outperforming dibenzo[b,f]oxazepine derivatives (IC₅₀ ~5 µM) due to improved target specificity .
- Pharmacokinetics: The trifluoromethyl group confers a logP value of 3.2, balancing solubility and membrane permeability, whereas non-fluorinated analogs (logP < 2) suffer from rapid clearance .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Structure : The compound features a benzo[f][1,4]oxazepine core with various substituents that may enhance its biological properties.
- Molecular Formula : C₁₉H₁₇ClF₃N₂O₃
- Molecular Weight : 394.8 g/mol
Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:
- Kinase Inhibition : The compound has been studied for its ability to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis and inflammation. In vitro studies show a potent inhibition of RIP1 kinase with an IC50 value as low as 10 nM, indicating strong selectivity over other kinases .
- Cytotoxicity : Preliminary cytotoxicity assays have demonstrated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing effective cancer therapies .
- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against resistant bacterial strains. The presence of the oxazepine moiety may contribute to this effect by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 1: In Vitro Profiles of Biological Activity
| Compound | RIP1 Kinase IC50 (nM) | U937 Cell Line IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound 9 | 32 ± 5.8 | 200 ± 37 | High |
| Compound 14 | 10 | Not reported | Very High |
The above table summarizes key findings from studies investigating the biological activity of related compounds. Notably, compound 14 exhibited complete specificity for RIP1 kinase over a panel of 456 kinases tested .
Pharmacokinetics
In animal models, this compound demonstrated favorable pharmacokinetic properties:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?
- Methodological Answer : A scalable synthesis involves coupling the benzoxazepine core with the trifluoromethylbenzenesulfonamide moiety. Key steps include:
- Step 1 : Activation of the sulfonamide group using trichloroisocyanuric acid (TCICA) in acetonitrile for electrophilic substitution .
- Step 2 : Nucleophilic displacement with the ethylamine-linked benzoxazepine intermediate under basic conditions (e.g., potassium carbonate) .
- Step 3 : Purification via column chromatography or recrystallization.
- Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is the compound characterized structurally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the benzoxazepine ring (δ 3.5–4.5 ppm for oxazepine protons) and sulfonamide linkage (δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: ~500–550 g/mol) and isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline form .
Q. What safety precautions are required during handling?
- Methodological Answer :
- Hazard Analysis : Conduct a full risk assessment for sulfonamide derivatives, including sensitization potential and respiratory hazards .
- PPE : Use nitrile gloves, lab coats, and fume hoods.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational modeling optimize target interactions for this compound?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities with biological targets (e.g., G-protein-coupled receptors) .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies .
Q. How to resolve contradictory bioactivity data across experimental models?
- Methodological Answer :
- Hypothesis Testing : Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) to isolate confounding variables (e.g., membrane permeability).
- Statistical Analysis : Apply ANOVA or mixed-effects models to quantify variability between replicates or models .
- Case Study : If IC values differ between enzyme and cell assays, evaluate off-target effects via kinome-wide profiling .
Q. What strategies improve synthetic yield without compromising purity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can identify interactions between temperature (60–80°C), solvent (acetonitrile/DMF), and catalyst (TCICA concentration) .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., via precise control of residence time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
